Cas no 111-72-8 (2-Butene-1,4-diamine,N1,N4-dimethyl-)
111-72-8 structure
Product Name:2-Butene-1,4-diamine,N1,N4-dimethyl-
Numero CAS:111-72-8
MF:C6H14N2
MW:114.188761234283
CID:160925
PubChem ID:5364149
Update Time:2025-04-19
2-Butene-1,4-diamine,N1,N4-dimethyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Butene-1,4-diamine,N1,N4-dimethyl-
- (E)-N,N'-dimethylbut-2-ene-1,4-diamine
- N,N'-but-2-enylidenebis(methylamine)
- 2-Butene-1, N,N'-dimethyl-
- 2-Butene-1,4-diamine, N,N'-dimethyl-
- AC1NSJ1R
- AC1Q4TMS
- EINECS 203-900-3
- N,4-diamine
- N,N'-dimethyl-1,4-but-2-ene diamine
- N,N'-Dimethyl-1,4-diamino-buten-2
- N,N'-dimethyl-1,4-diamino-butene-2
- N,N'-dimethyl-2-butene-1,4-diamine
- n,n'-dimethylbut-2-ene-1,4-diamine
- N-methyl-N'-methyl-1,4-diamino-2-butene
- NSC166329
- N,N/'-but-2-enylidenebis(methylamine)
- 2-Butene-1,4-diamine, N,N'-dimethyl-, (E)-
- NSC-166329
- QXDVFQAKOKIPCM-ONEGZZNKSA-N
- 59824-12-3
- NS00023581
- SCHEMBL8018919
- (E)-N,N'-Dimethyl-1,4-diaminobut-2-ene
- 2-Butene-1,4-diamine, N1,N4-dimethyl-
- AKOS006380120
- METHYL[(2E)-4-(METHYLAMINO)BUT-2-EN-1-YL]AMINE
- N,N'-Dimethyl-1,4-diamino-trans-but-2-ene
- RRP82XMV72
- NSC 166329
- trans-N,N'-Dimethyl-2-butene-1,4-diamine
- 111-72-8
-
- Inchi: 1S/C6H14N2/c1-7-5-3-4-6-8-2/h3-4,7-8H,5-6H2,1-2H3/b4-3+
- Chiave InChI: QXDVFQAKOKIPCM-ONEGZZNKSA-N
- Sorrisi: N(C)C/C=C/CNC
Proprietà calcolate
- Massa esatta: 114.11600
- Massa monoisotopica: 114.115698
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 8
- Conta legami ruotabili: 4
- Complessità: 51.5
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: -0.3
- Conta Tautomer: niente
- Carica superficiale: 0
- Superficie polare topologica: 24.1
Proprietà sperimentali
- Densità: 0.822
- Punto di ebollizione: 164.2°Cat760mmHg
- Punto di infiammabilità: 45.8°C
- Indice di rifrazione: 1.447
- PSA: 24.06000
- LogP: 0.76320
2-Butene-1,4-diamine,N1,N4-dimethyl- Letteratura correlata
-
Qian Yang,Jiong-Peng Zhao,Wei-Chao Song,Xian-He Bu Dalton Trans. 2012 41 6272
-
2. The eclipsed non-alternating ground-state conformation for 1,1,2-tri-t-butylethane. Molecular mechanics calculations and NMR spectrumJ. Edgar Anderson J. Chem. Soc. Perkin Trans. 2 1991 299
111-72-8 (2-Butene-1,4-diamine,N1,N4-dimethyl-) Prodotti correlati
- 112-21-0(2-Butene-1,4-diamine,N1,N4-diethyl-)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
- 81800-41-1((S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
Fornitori consigliati
Beyond Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso